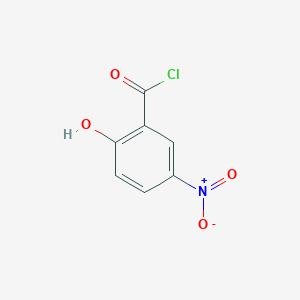

2-Hydroxy-5-nitrobenzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

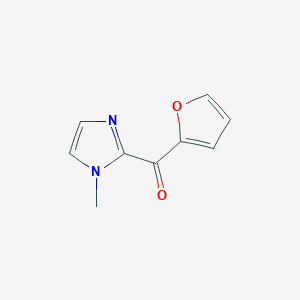

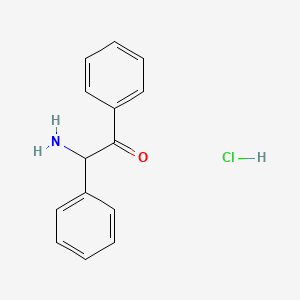

2-Hydroxy-5-nitrobenzoyl chloride is a chemical compound with the formula C7H4ClNO4 . It is a derivative of benzoyl chloride, which is a type of acyl chloride .

Synthesis Analysis

The synthesis of 2-Hydroxy-5-nitrobenzoyl chloride can be achieved through several methods. One such method involves the reaction of 2-nitrobenzoyl-1,1,3,3-tetracyanopropenides with hydrogen chloride in alcohols . Another method involves the use of trichloroisocyanuric acid and 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical .Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-nitrobenzoyl chloride is characterized by a benzoyl group attached to a chloride atom . The benzoyl group contains a nitro group (-NO2) and a hydroxy group (-OH) at the 2nd and 5th positions respectively .Chemical Reactions Analysis

The chemical reactions involving 2-Hydroxy-5-nitrobenzoyl chloride are complex and can lead to a variety of products. For instance, when reacted with hydrogen chloride in alcohols, it leads to the formation of 4-amino-1-alkoxy-1-[3(4)-nitrophenyl]-3-oxo-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrilam .Physical And Chemical Properties Analysis

2-Hydroxy-5-nitrobenzoyl chloride has a molecular weight of 201.56 g/mol . The physical and chemical properties of nitro compounds, like this one, are characterized by high dipole moments, lower volatility compared to ketones of about the same molecular weight, and low water solubility .Applications De Recherche Scientifique

Synthesis of Thermally Stable Polymers

One significant application of derivatives of 2-hydroxy-5-nitrobenzoyl chloride is in the synthesis of thermally stable polymers. For instance, a novel pyridine-based ether ester diamine was prepared in multiple steps, including the reaction of 1,5-dihydroxy naphthalene with 4-nitrobenzoyl chloride. This diamine was then used to prepare novel thermally stable poly(ether ester amide)s via polycondensation reactions with different aromatic and aliphatic diacid chlorides. The physical and thermal properties of these polymers were thoroughly studied, indicating their potential for applications requiring materials with high thermal stability (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2004).

Kinetic Study of Solvolysis

Another study focused on the kinetics of solvolysis of benzoyl halides, including o-nitrobenzoyl chloride. This research provided insights into the reaction mechanisms and the effect of the ortho-nitro group on the solvolytic reactivity of these compounds. Understanding these mechanisms is crucial for designing more efficient synthesis processes for various chemical compounds (Park, Rhu, Kyong, & Kevill, 2019).

Antioxidant Activities

Research has also been conducted on the antioxidant activities of some novel derivatives synthesized from reactions involving 2-hydroxy-5-nitrobenzoyl chloride. These studies aim to explore the potential of these compounds in applications requiring antioxidant properties. For example, compounds were synthesized by reactions of various starting materials with 4-nitrobenzoyl chloride and analyzed for their in vitro potential antioxidant activities. This research contributes to the development of novel antioxidants for pharmaceutical or material science applications (Gürsoy-Kol & Ayazoğlu, 2017).

Biocompatibility of Polymers

Moreover, the 2-hydroxy-5-nitrobenzyl group has been studied as an effective protecting group for diazeniumdiolates, leading to the development of polymers with enhanced biocompatibility. Such polymers can release nitric oxide (NO) efficiently in physiological conditions, suggesting their potential use in medical devices or implants requiring biocompatible materials with NO-releasing capabilities (Xu, Reynolds, Cook, Evans, & Toscano, 2008).

Propriétés

IUPAC Name |

2-hydroxy-5-nitrobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-7(11)5-3-4(9(12)13)1-2-6(5)10/h1-3,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEWLYXGAMCQSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494975 |

Source

|

| Record name | 2-Hydroxy-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-nitrobenzoyl chloride | |

CAS RN |

3223-20-9 |

Source

|

| Record name | 2-Hydroxy-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)